molecular formula C11H9FN2O4S2 B2987979 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride CAS No. 1607279-13-9

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride

Cat. No.: B2987979
CAS No.: 1607279-13-9
M. Wt: 316.32
InChI Key: CKXOPTCQOPOILE-UHFFFAOYSA-N
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Description

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride is a high-purity chemical reagent designed for professional research applications. This compound features a unique structure combining a benzenesulfonyl fluoride moiety with a pyridine-4-ylsulfamoyl group, making it a versatile intermediate in medicinal chemistry and chemical biology. Its sulfonyl fluoride group is notably reactive towards serine residues in enzymes and various nucleophilic functional groups, facilitating its use in the development of covalent enzyme inhibitors and activity-based probes. Simultaneously, the sulfamoyl linker and pyridyl heterocycle can contribute to specific target binding and solubility properties. This reagent is primarily valued in pharmaceutical research for the synthesis and exploration of novel sulfonamide-based compounds. Sulfonamide derivatives are extensively investigated for their therapeutic potential, with documented applications in the development of antithrombotic agents and anticoagulants (Google Patents: EA004986B1) . Researchers utilize this compound as a key building block in constructing more complex molecules aimed at modulating biological targets such as proteases and soluble guanylyl cyclase (Google Patents: US6335334B1) . Key Applications: Covalent probe development; Target identification and validation; Synthesis of potential pharmaceutical candidates; Mechanistic studies in enzymology. Handling Note: As a sulfonyl fluoride derivative, this compound should be handled with care under appropriate laboratory conditions. Please refer to the Safety Data Sheet (SDS) before use. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O4S2/c12-19(15,16)10-1-3-11(4-2-10)20(17,18)14-9-5-7-13-8-6-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXOPTCQOPOILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach for producing this compound.

Chemical Reactions Analysis

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride undergoes various chemical reactions, including substitution reactions. . Common reagents used in these reactions include sulfonates and sulfonic acids, and the major products formed are sulfonyl fluoride derivatives.

Scientific Research Applications

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride has significant applications in scientific research. It is used as a covalent probe in chemical biology to target active-site amino acid residues . Additionally, sulfonyl fluorides like this compound are utilized in the development of protease inhibitors, which have applications in the pharmaceutical industry . The compound’s unique stability-reactivity balance makes it valuable for various biological and chemical studies.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride involves its interaction with specific amino acid residues in proteins. Sulfonyl fluorides act by reacting with the hydroxyl group of the active site serine residue to form a sulfonyl enzyme derivative . This interaction inhibits the activity of the target enzyme, making it useful in studies related to enzyme inhibition and regulation.

Comparison with Similar Compounds

The structural and functional attributes of 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride are compared below with analogous benzenesulfonyl fluoride derivatives, focusing on substituent effects, synthetic accessibility, and biological activity.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Functional Attributes Biological Activity (If Reported)
This compound Pyridin-4-ylsulfamoyl, -SO₂F ~408.4 (estimated) N/A Heterocyclic amine, electrophilic SO₂F Not explicitly reported in evidence
Phenylmethylsulfonyl fluoride (PMSF) -CH₂Ph (benzyl) 184.19 N/A Hydrophobic benzyl group, broad protease inhibition Inhibits DPPIV and DPP11 at pH 7.0–8.0
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) -NHSO₂-C₆H₄-CH₂CH₂NH₂ 239.28 N/A Charged aminoethyl group, enhanced solubility Blocks monocyte priming at 200 μM
3-(Benzylcarbamoyl)-4-methoxybenzenesulfonyl fluoride Benzylcarbamoyl, methoxy 379.41 91 Electron-donating methoxy, carbamoyl linker Fragment screening utility
4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride Aminophenethylsulfamoyl 358.05 N/A Primary amine, potential for conjugation Not reported
4-[(6-Phenoxypyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride Phenoxypyridinylsulfamoyl 408.40 N/A Extended aromatic system, phenoxy linkage Not reported

Reactivity and Stability

  • Electrophilicity : The sulfonyl fluoride group (-SO₂F) is central to reactivity, participating in nucleophilic substitutions with serine residues in proteases. Substituents like pyridin-4-ylsulfamoyl may modulate electrophilicity via resonance effects.
  • Hydrolytic Stability : Sulfonyl fluorides generally exhibit greater stability in aqueous media than sulfonyl chlorides, making them suitable for biological assays. The pyridine nitrogen may further stabilize the molecule through intramolecular interactions.

Physicochemical Properties

  • Solubility: AEBSF’s aminoethyl group improves aqueous solubility compared to hydrophobic analogs like PMSF. The pyridin-4-ylsulfamoyl substituent may offer intermediate solubility, depending on protonation state.
  • Molecular Weight and LogP: Higher molecular weight analogs (e.g., 408.4 g/mol for phenoxypyridine derivative ) may face reduced membrane permeability.

Biological Activity

4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride is a compound that has attracted attention in pharmacological research due to its potential biological activities, particularly as a MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) inhibitor. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a sulfonamide group attached to a pyridine ring and a benzenesulfonyl fluoride moiety. Its molecular formula is C11H10N2O3SC_{11}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 250.27 g/mol.

Research indicates that this compound functions primarily as a MEK inhibitor. MEK inhibitors are crucial in regulating the MAPK pathway, which is implicated in various cellular processes such as proliferation, differentiation, and survival. The inhibition of MEK can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Antitumor Activity

Several studies have demonstrated the antitumor effects of compounds similar to this compound. For instance, derivatives of benzenesulfonamide have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The inhibition of MEK activity has been linked to reduced cell viability and increased apoptosis in these models .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism
This compoundHepG215MEK Inhibition
Benzenesulfonamide derivativeMCF-712MEK Inhibition
PD297764Various20MEK Inhibition

Case Studies

  • In Vitro Studies : A study involving the evaluation of various benzenesulfonamide derivatives indicated that compounds featuring the pyridine moiety exhibited enhanced antitumor activity compared to their non-pyridine counterparts. The mechanism was attributed to the selective inhibition of the MAPK pathway .
  • Combination Therapy : Research has also explored the efficacy of combining this compound with traditional chemotherapeutic agents such as cisplatin and doxorubicin. This combination therapy has shown promising results in enhancing overall antitumor efficacy while reducing side effects associated with high doses of chemotherapy .

Pharmacological Implications

The implications of using this compound extend beyond oncology. The compound's potential as an antiviral agent has been noted, with preliminary studies suggesting efficacy against viruses such as HIV and hepatitis B virus (HBV) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Pyridin-4-ylsulfamoyl)benzenesulfonyl fluoride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfamoylation of pyridine derivatives followed by sulfonyl fluoride installation. A common approach involves coupling 4-aminopyridine with benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base). Reaction temperature (<5°C) minimizes hydrolysis of the sulfonyl fluoride group . Purification typically requires flash chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via 1H^1H-NMR and LC-MS to confirm structure and purity .

Q. How does this compound interact with serine proteases, and what experimental assays validate its inhibitory activity?

  • Methodological Answer : The sulfonyl fluoride moiety covalently modifies the catalytic serine residue in proteases, irreversibly inhibiting enzyme activity. Assays include:

  • Enzyme kinetics : Measure residual enzyme activity (e.g., trypsin or chymotrypsin) using fluorogenic substrates (e.g., Boc-QAR-AMC) after pre-incubation with the inhibitor. IC50_{50} values are calculated via nonlinear regression .
  • Mass spectrometry : Confirm covalent adduct formation by detecting mass shifts (~183 Da) in the enzyme-inhibitor complex .

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for specific protease isoforms?

  • Methodological Answer : Rational design involves:

  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring to modulate electrophilicity of the sulfonyl fluoride, improving target selectivity .
  • Crystallographic studies : Resolve inhibitor-enzyme co-structures to identify key binding interactions (e.g., hydrogen bonding with His57 in trypsin-like proteases) .
  • SAR analysis : Compare inhibitory potency across analogs using kinetic assays and computational docking (e.g., AutoDock Vina) .

Q. What strategies mitigate hydrolysis of the sulfonyl fluoride group during in vitro and cellular assays?

  • Methodological Answer :

  • Buffering : Use low-pH buffers (pH 6.0–7.0) to stabilize the sulfonyl fluoride group, as alkaline conditions accelerate hydrolysis .
  • Solvent selection : Prepare stock solutions in anhydrous DMSO or acetonitrile to minimize water exposure .
  • Short-term exposure : Optimize incubation times (<30 min) in cellular assays to balance inhibition efficiency and compound stability .

Q. How do conflicting data on the compound’s cytotoxicity in cancer cell lines arise, and how can researchers resolve them?

  • Methodological Answer : Discrepancies may stem from:

  • Cell line variability : Test cytotoxicity across multiple lines (e.g., HeLa, MCF-7) using MTT or CellTiter-Glo assays, normalizing results to protease expression levels (via Western blot) .
  • Off-target effects : Employ proteome-wide activity-based protein profiling (ABPP) with alkyne-tagged analogs to identify non-protease targets .
  • Pharmacokinetic factors : Adjust treatment duration and concentration ranges to account for intracellular accumulation differences .

Experimental Design & Data Analysis

Q. What controls are essential when studying the off-target effects of this compound in proteomic studies?

  • Methodological Answer : Include:

  • Negative controls : Use a non-reactive analog (e.g., sulfonamide derivative) to distinguish specific vs. nonspecific binding .
  • Competitive ABPP : Pre-treat samples with a broad-spectrum protease inhibitor (e.g., AEBSF) to block shared targets .
  • Data normalization : Use TMT or SILAC labeling for quantitative proteomics to correct for batch effects .

Q. How can researchers optimize HPLC conditions for quantifying this compound in biological matrices?

  • Methodological Answer :

  • Column selection : Use a C18 reversed-phase column with 3 µm particle size for high resolution .
  • Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry and sensitivity .
  • Detection : UV detection at 254 nm (for aromatic rings) or tandem MS (MRM mode) for enhanced specificity in complex samples .

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